N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide
Description
N'-[(1E)-1-(Thiophen-2-yl)ethylidene]furan-2-carbohydrazide is a heterocyclic carbohydrazide-hydrazone derivative characterized by a furan-2-carbohydrazide backbone conjugated to a thiophen-2-yl ethylidene moiety. Its molecular formula is C₁₂H₁₁N₃O₂S, with a molecular weight of 261.30 g/mol. The compound features a planar hydrazone linkage (C=N), which adopts an E-configuration, critical for its electronic and biological properties . The thiophene and furan rings contribute to its π-conjugated system, enhancing stability and enabling interactions with biological targets .
Properties
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8(10-5-3-7-16-10)12-13-11(14)9-4-2-6-15-9/h2-7H,1H3,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFQEFXMMPJTP-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 1-(thiophen-2-yl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the thiophene or furan rings.
Scientific Research Applications
Structure
The compound N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide features a furan ring and a thiophene moiety, which are known for their diverse biological activities. Its molecular formula is C12H12N2O2S, with a molecular weight of 248.3 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these studies range from 25 to 100 µg/mL, demonstrating its potential as an antimicrobial agent .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.
Antitumor Activity
Preliminary investigations into the antitumor activity of this compound have shown promising results. The compound has been tested against several cancer cell lines, exhibiting cytotoxic effects that warrant further exploration in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including this compound. The antimicrobial activity was assessed against multiple pathogens, revealing that this compound had superior activity compared to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
Another notable study focused on evaluating the antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect, making it a candidate for further development in nutraceutical applications .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Benzene Rings : Thiophene-containing derivatives exhibit higher lipophilicity and improved membrane permeability compared to purely phenyl-substituted analogues, as seen in the antitubercular activity of N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide .
- Halogenation : Bromine substitution (e.g., 5-bromothiophene) increases molecular weight and polarizability, enhancing binding to hydrophobic enzyme pockets .
- Sulfonyl vs. Carbonyl Groups: Sulfonohydrazides (e.g., benzenesulfonohydrazide) show stronger hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to carbohydrazides .
Biological Activity
N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound is a Schiff base derived from furan-2-carbaldehyde and thiophen-2-yl ethylidene hydrazine. Its structure can be represented as follows:
The synthesis typically involves the condensation reaction between furan-2-carbaldehyde and thiophen-2-yl ethylidene hydrazine, leading to the formation of the hydrazone derivative.
Antimicrobial Activity
Antibacterial Properties:
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 39.0 |
| Escherichia coli | 84.0 |
| Pseudomonas aeruginosa | 40.0 |
| Bacillus subtilis | 25.0 |
These results suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes, potentially through mechanisms involving protein synthesis inhibition and disruption of cell wall integrity .
Antifungal Properties:
The compound also shows antifungal activity, particularly against Candida species. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 39.6 |
This indicates that this compound could be effective in treating fungal infections, possibly by inhibiting biofilm formation and disrupting fungal cell membranes .
Antitumor Activity
In addition to its antimicrobial properties, studies have reported promising antitumor activities for this compound. It has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.5 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis: The compound may interfere with ribosomal function, leading to reduced protein synthesis in bacteria.
- Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to integrate into microbial membranes, causing leakage of cellular contents.
- Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways in tumor cells, contributing to its antitumor effects.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial counts compared to untreated controls, supporting its potential as an antimicrobial agent.
Case Study 2: Antifungal Activity
A separate study evaluated the antifungal efficacy against biofilms formed by Candida albicans. The compound demonstrated a substantial reduction in biofilm biomass, suggesting its utility in combating persistent fungal infections associated with biofilm formation.
Q & A
Basic: What are the validated synthetic routes for N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a condensation reaction between furan-2-carbohydrazide and a thiophene-derived aldehyde or ketone. Key steps include:
- Reactant preparation : Thiophen-2-yl ethylidene derivatives are synthesized via acid-catalyzed reactions (e.g., using acetic acid) .
- Condensation : Refluxing in ethanol or methanol under acidic conditions (e.g., HCl or H₂SO₄) for 6–12 hours to form the hydrazone bond .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Optimization focuses on: - Temperature : Reflux (~80°C) ensures complete conversion without side reactions.
- Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) improve yield by accelerating imine formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic: Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (hydrazone NH), δ 6.5–7.5 ppm (thiophene and furan protons) .
- ¹³C NMR : Signals at ~160 ppm (C=O), 145–150 ppm (C=N) .
- FT-IR : Bands at 1650–1680 cm⁻¹ (C=O stretch), 1550–1600 cm⁻¹ (C=N) .
- X-ray crystallography : Confirms E-configuration of the hydrazone bond and planar geometry of heterocycles. SHELX software refines unit cell parameters (e.g., space group P2₁/c) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ matches the calculated molecular weight (e.g., 286.31 g/mol) .
Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential. HOMO localization on the thiophene ring suggests nucleophilic attack sites .
- Fukui functions : Identify electrophilic regions (e.g., hydrazone nitrogen) prone to interactions with biological targets .
- Electrostatic Potential (ESP) maps : Highlight electron-deficient zones (e.g., carbonyl oxygen) for hydrogen bonding in enzyme binding pockets .
These insights guide structural modifications to enhance bioactivity or solubility.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Purity : Impurities >5% (e.g., unreacted aldehydes) skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophores .
- Solubility : Use DMSO for in vitro assays but confirm absence of solvent interference via negative controls .
Advanced: What strategies improve bioactivity while maintaining stability in structural analogs?
Answer:
- Substitution patterns :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the thiophene ring enhance antimicrobial activity but reduce solubility. Balance via -OH or -OCH₃ substitutions .
- Bulky groups (e.g., biphenyl) improve receptor binding but may increase steric hindrance .
- Hybridization : Fuse with pyrazole or pyrimidine rings to diversify interaction sites .
- Stability testing :
Advanced: How is X-ray crystallography applied to resolve stereochemical ambiguities?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure refinement : SHELXL refines anisotropic displacement parameters and validates the E-configuration via bond lengths (C=N ~1.28 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O hydrogen bonds) influencing crystal packing and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
